molecular formula C6H6N2 B15173489 4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile CAS No. 918658-70-5

4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile

Cat. No.: B15173489
CAS No.: 918658-70-5
M. Wt: 106.13 g/mol
InChI Key: CSVCNXMTHQOCNX-UHFFFAOYSA-N
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Description

4-Methyl-5-azabicyclo[210]pent-2-ene-1-carbonitrile is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often scaled up to meet production demands. The use of advanced catalysts and reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with different substituents, such as:

Uniqueness

What sets 4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

918658-70-5

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

4-methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile

InChI

InChI=1S/C6H6N2/c1-5-2-3-6(5,4-7)8-5/h2-3,8H,1H3

InChI Key

CSVCNXMTHQOCNX-UHFFFAOYSA-N

Canonical SMILES

CC12C=CC1(N2)C#N

Origin of Product

United States

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